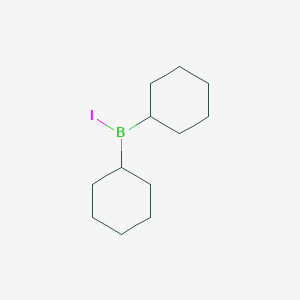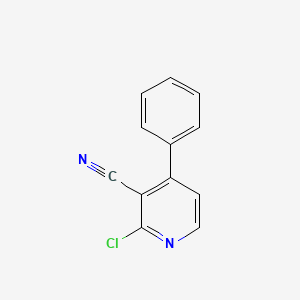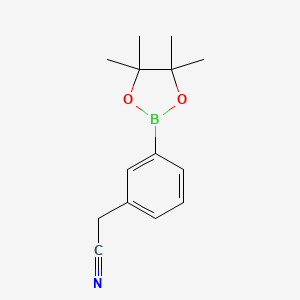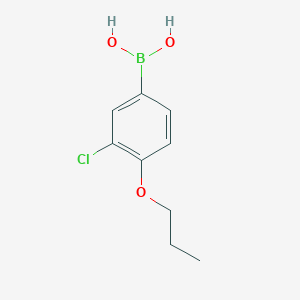
3-Chloro-4-propoxyphenylboronic acid
概要
説明
3-Chloro-4-propoxyphenylboronic acid, also known as CPPBA, is a boronic acid derivative that is extensively utilized in organic synthesis and scientific research . It serves as a potent Lewis acid, functioning as a catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C9H12BClO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.45 . It has a density of 1.23 g/cm3 . The melting point is 143-148 °C (lit.) , and the boiling point is 364.7ºC at 760 mmHg . The compound has a refractive index of 1.531 .科学的研究の応用
Phenolic Compounds in Pharmacology
Phenolic acids, including chlorogenic acids, have gained attention for their diverse biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its ability to modulate lipid metabolism and glucose levels. These properties suggest potential therapeutic roles in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Impact of Chlorinated Compounds
Chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, have been reviewed for their toxicological impacts. Studies focus on their presence in the environment, toxicity to non-target species, and potential for contributing to resistance in microbial populations. The need for further research into the degradation, accumulation, and exposure impacts of these compounds is highlighted to inform regulation and policies (Islam et al., 2017).
Antioxidant Properties of Phenolic Compounds
The antioxidant activity of phenolic compounds is a significant area of study, with various assays developed to measure this property. These studies are crucial for understanding the mechanisms through which these compounds protect against oxidative stress, which is linked to numerous chronic diseases. Methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others have been utilized to assess the antioxidant capacity of complex samples, including those containing chlorinated phenolic compounds (Munteanu & Apetrei, 2021).
Sorption and Biodegradation of Phenoxy Herbicides
The environmental behavior of phenoxy herbicides, including their sorption to soils and biodegradation, has been reviewed. Soil organic matter and iron oxides are identified as significant sorbents for these compounds. Understanding the interaction between phenoxy herbicides and various soil components is essential for assessing their environmental fate and potential impacts (Werner et al., 2012).
作用機序
Target of Action
The primary target of 3-Chloro-4-propoxyphenylboronic acid is organic molecules. This compound establishes stable complexes with organic molecules by forming a covalent bond between the boron atom and the organic molecule .
Mode of Action
This compound interacts with its targets by generating a stable complex known as a boronate ester. This interaction is facilitated by the ability of this compound to serve as a potent Lewis acid, functioning as a catalyst in organic reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the formation of covalent bonds with organic molecules. The downstream effects of these interactions include the generation of stable boronate esters .
Pharmacokinetics
It is known that the compound is solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of stable boronate esters. These esters are formed when this compound establishes a covalent bond with an organic molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be water-soluble , which means it may spread in water systems and its action could be influenced by the presence or absence of water. Additionally, the compound is stored at temperatures between 2-8°C , suggesting that temperature could also be a significant environmental factor affecting its stability and efficacy.
Safety and Hazards
生化学分析
Biochemical Properties
3-Chloro-4-propoxyphenylboronic acid plays a significant role in investigating the effects of boronic acids on biological systems, encompassing enzymes, proteins, and nucleic acids . The compound’s mechanism of action relies on its ability to establish stable complexes with organic molecules. . This interaction is crucial in various biochemical reactions, including enzyme inhibition and protein modification.
Cellular Effects
This compound influences various cellular processes by interacting with key biomolecules. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form stable complexes with proteins and nucleic acids allows it to modulate cellular functions, leading to changes in cell behavior and activity. These effects are particularly relevant in studies involving cancer cells, where this compound has been observed to alter cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of boronate esters . This covalent bonding between the boron atom and organic molecules enables the compound to inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by binding to nucleic acids and altering transcriptional activity . These molecular interactions are essential for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy and changes in its impact on cellular functions. Long-term studies have shown that the compound can have lasting effects on cellular behavior, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate biochemical reactions . The compound’s ability to form stable complexes with organic molecules allows it to influence metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical studies and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s role in cellular processes and its potential effects on cell function.
特性
IUPAC Name |
(3-chloro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDBWHWERWCIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393126 | |
| Record name | 3-Chloro-4-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-57-1 | |
| Record name | 3-Chloro-4-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




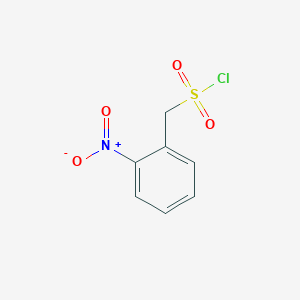
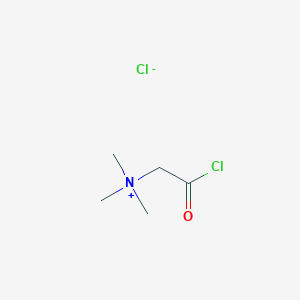
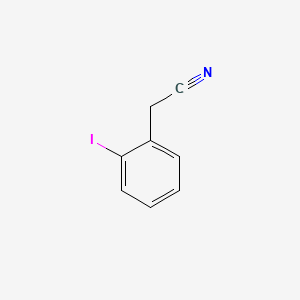
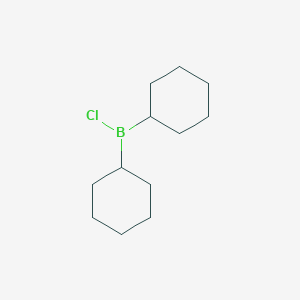
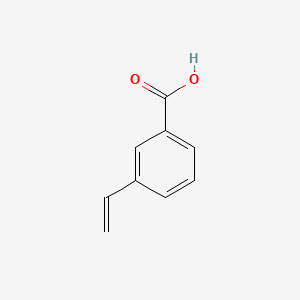
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
